Tofacitinib Impurity 113 HCl: Defined Regulatory Identity Ensures QC Method Compliance
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is explicitly designated as 'Tofacitinib Impurity 113 HCl' and is supplied as a certified reference standard for analytical method development and validation in tofacitinib drug substance and drug product QC . Unlike generic methyl carbamate intermediates, this compound carries a specific impurity designation linked to defined regulatory thresholds. While the quantitative acceptance limit (e.g., ≤0.10% per ICH Q3A) is product-specific, the procurement of this certified impurity standard is a prerequisite for accurate quantification and method performance verification. Competing un-designated materials cannot support this critical QC function.
| Evidence Dimension | Pharmaceutical QC Applicability |
|---|---|
| Target Compound Data | Tofacitinib Impurity 113 HCl; supplied at 'Reference Standard Grade' purity (typically >95%, exact purity varies by lot) for QC methods |
| Comparator Or Baseline | General 'Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride' (CAS 1206824-67-0, unspecified isomer purity) — not designated as a specific impurity standard |
| Quantified Difference | Qualitative difference: Designated impurity standard vs. non-designated research-grade chemical. The designated standard enables regulatory-compliant impurity profiling. |
| Conditions | HPLC/UPLC purity analysis; regulatory reference standard certification |
Why This Matters
For QC laboratories, procuring the designated impurity reference standard is non-negotiable for method validation; a generic carbamate intermediate cannot substitute for regulatory submissions.
